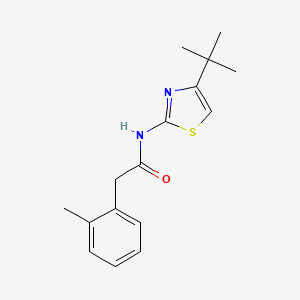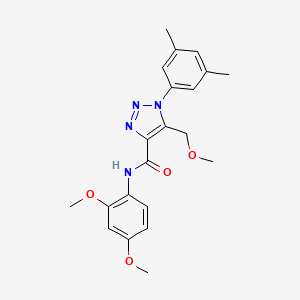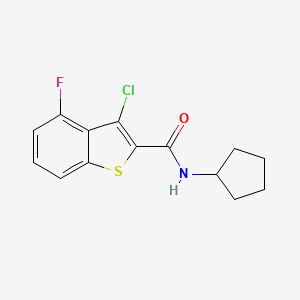![molecular formula C19H29N3O3 B4748696 N-(4-tert-butylphenyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide](/img/structure/B4748696.png)
N-(4-tert-butylphenyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide
Descripción general
Descripción
N-(4-tert-butylphenyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide, also known as Boc-D-FMK, is a chemical compound that has gained significant attention in the field of scientific research. This compound is widely used as a tool in various biomedical research applications due to its unique properties.
Aplicaciones Científicas De Investigación
N-(4-tert-butylphenyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide has a wide range of scientific research applications. It is commonly used as a tool to study the caspase family of proteases, which play a critical role in apoptosis (programmed cell death). N-(4-tert-butylphenyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide is used to inhibit caspase activity, which allows researchers to study the effects of caspase inhibition on cell death and survival.
N-(4-tert-butylphenyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide is also used in the study of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has been shown to inhibit the activity of calpain, a protease that is involved in the pathogenesis of these diseases. By inhibiting calpain activity, N-(4-tert-butylphenyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide may have therapeutic potential in the treatment of these diseases.
Mecanismo De Acción
N-(4-tert-butylphenyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide inhibits the activity of caspases and calpain by irreversibly binding to the active site of these enzymes. The binding of N-(4-tert-butylphenyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide to caspases prevents the activation of downstream apoptotic pathways, leading to the inhibition of cell death. Similarly, the binding of N-(4-tert-butylphenyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide to calpain prevents the proteolysis of key proteins involved in the pathogenesis of neurodegenerative diseases.
Biochemical and Physiological Effects:
N-(4-tert-butylphenyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide has been shown to have a range of biochemical and physiological effects. Inhibition of caspase activity by N-(4-tert-butylphenyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide has been shown to reduce apoptosis in various cell types. Inhibition of calpain activity by N-(4-tert-butylphenyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide has been shown to reduce the accumulation of amyloid beta, a key protein involved in the pathogenesis of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the key advantages of N-(4-tert-butylphenyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide is its high specificity for caspases and calpain. This allows researchers to selectively inhibit these enzymes without affecting other proteases. N-(4-tert-butylphenyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide is also stable under a wide range of experimental conditions, making it a reliable tool for scientific research.
One limitation of N-(4-tert-butylphenyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide is its irreversible binding to caspases and calpain. This means that once N-(4-tert-butylphenyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide binds to these enzymes, their activity cannot be restored. This limits the use of N-(4-tert-butylphenyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide in experiments where reversible inhibition of caspases or calpain is required.
Direcciones Futuras
There are several future directions for the use of N-(4-tert-butylphenyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide in scientific research. One area of interest is the development of N-(4-tert-butylphenyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide analogs with improved specificity and potency for caspases and calpain. Another area of interest is the use of N-(4-tert-butylphenyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide in the study of other proteases involved in disease pathogenesis.
In conclusion, N-(4-tert-butylphenyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide is a valuable tool in scientific research due to its unique properties. Its specificity for caspases and calpain makes it a reliable tool for the study of apoptosis and neurodegenerative diseases. However, its irreversible binding to these enzymes limits its use in experiments where reversible inhibition is required. Ongoing research into N-(4-tert-butylphenyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide and its analogs will continue to expand our understanding of the role of proteases in disease pathogenesis.
Propiedades
IUPAC Name |
N'-(4-tert-butylphenyl)-N-(3-morpholin-4-ylpropyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O3/c1-19(2,3)15-5-7-16(8-6-15)21-18(24)17(23)20-9-4-10-22-11-13-25-14-12-22/h5-8H,4,9-14H2,1-3H3,(H,20,23)(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCOLHHJMHSDSQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)NC(=O)C(=O)NCCCN2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-tert-butylphenyl)-N'-[3-(morpholin-4-yl)propyl]ethanediamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-{[(2-fluorophenyl)amino]sulfonyl}benzamide](/img/structure/B4748613.png)


![N-{2-[4-allyl-5-({2-[(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]ethyl}-2-fluorobenzamide](/img/structure/B4748643.png)

![4-bromo-5-[(3-hydroxypropyl)amino]-2-phenyl-3(2H)-pyridazinone](/img/structure/B4748659.png)
![3-(2-buten-1-yl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4748669.png)
![N-(5-{[(3-bromobenzyl)thio]methyl}-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide](/img/structure/B4748674.png)
![methyl [5-(3,4-diethoxy-5-iodobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B4748684.png)
![3-[3-(2-chlorophenoxy)propyl]-2-(4-chlorophenyl)-4(3H)-quinazolinone](/img/structure/B4748691.png)
![1-(4-methylphenyl)-5-[(2-phenyl-5-pyrimidinyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4748700.png)
![4-{5-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)thio]-1H-tetrazol-1-yl}benzoic acid](/img/structure/B4748714.png)
![N-(4-chlorophenyl)-N'-[1-(5-chloro-2-thienyl)ethyl]urea](/img/structure/B4748726.png)
![8-chloro-4-[(3,5-dimethyl-1-piperidinyl)carbonyl]-2-(2-methylphenyl)quinoline](/img/structure/B4748732.png)